molecular formula C6H12BrNO B14402907 2-[2-Bromoprop-2-enyl(methyl)amino]ethanol CAS No. 89583-05-1

2-[2-Bromoprop-2-enyl(methyl)amino]ethanol

Cat. No.: B14402907
CAS No.: 89583-05-1
M. Wt: 194.07 g/mol
InChI Key: MZTNQVYFXYSUBG-UHFFFAOYSA-N
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Description

2-[2-Bromoprop-2-enyl(methyl)amino]ethanol is an organic compound that features a bromine atom, an amino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromoprop-2-enyl(methyl)amino]ethanol typically involves the reaction of 2-bromo-2-methylpropene with ethanolamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromoprop-2-enyl(methyl)amino]ethanol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, nitriles, and alcohols.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include primary and secondary amines, and alcohols.

Scientific Research Applications

2-[2-Bromoprop-2-enyl(methyl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Bromoprop-2-enyl(methyl)amino]ethanol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the amino and ethanol groups can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropane: Similar in structure but lacks the amino and ethanol groups.

    2-Aminoethanol: Contains the amino and ethanol groups but lacks the bromine atom.

    2-Bromoethanol: Contains the bromine and ethanol groups but lacks the amino group.

Uniqueness

2-[2-Bromoprop-2-enyl(methyl)amino]ethanol is unique due to the presence of all three functional groups (bromine, amino, and ethanol) in a single molecule.

Properties

CAS No.

89583-05-1

Molecular Formula

C6H12BrNO

Molecular Weight

194.07 g/mol

IUPAC Name

2-[2-bromoprop-2-enyl(methyl)amino]ethanol

InChI

InChI=1S/C6H12BrNO/c1-6(7)5-8(2)3-4-9/h9H,1,3-5H2,2H3

InChI Key

MZTNQVYFXYSUBG-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC(=C)Br

Origin of Product

United States

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